4-(4-Methylphenyl)-2-piperidin-1-ylquinazoline
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Overview
Description
4-(4-Methylphenyl)-2-piperidin-1-ylquinazoline is a chemical compound that belongs to the class of quinazoline derivatives Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-(4-Methylphenyl)-2-piperidin-1-ylquinazoline typically involves multi-step synthetic routes. One common method includes the reaction of 4-methylphenylamine with 2-chloroquinazoline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with piperidine under similar conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
4-(4-Methylphenyl)-2-piperidin-1-ylquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, where nucleophiles such as amines or thiols replace halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)-2-piperidin-1-ylquinazoline involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
4-(4-Methylphenyl)-2-piperidin-1-ylquinazoline can be compared with other quinazoline derivatives such as:
Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used in cancer therapy, also targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and selectivity profiles .
Properties
IUPAC Name |
4-(4-methylphenyl)-2-piperidin-1-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-15-9-11-16(12-10-15)19-17-7-3-4-8-18(17)21-20(22-19)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPCSVAHBOQSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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